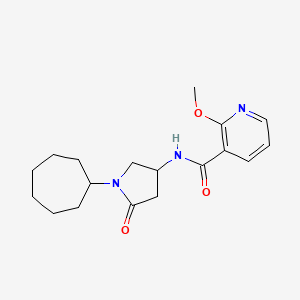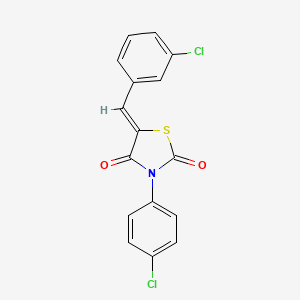![molecular formula C26H34N2O2 B6103969 1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6103969.png)
1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine, also known as BOPP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BOPP is a piperidine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in disease progression. This compound has been shown to inhibit acetylcholinesterase activity, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function. In addition, this compound has been shown to inhibit the activity of various kinases and proteases that are involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the protection of neurons. This compound has been shown to inhibit acetylcholinesterase activity, which is important for memory and cognitive function. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the prevention of cancer progression. Finally, this compound has been shown to protect dopaminergic neurons in models of Parkinson's disease, which is important for the prevention of neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. In addition, this compound has been shown to inhibit acetylcholinesterase activity, which is important for the prevention of Alzheimer's disease. However, one of the limitations of this compound is its potential toxicity, which may limit its therapeutic applications.
Direcciones Futuras
For the study of 1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine include the optimization of the synthesis method, the identification of specific targets, and the development of this compound derivatives with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine involves a multi-step process that begins with the reaction of 4-benzyloxybenzaldehyde with 1,3-dibromopropane, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with N-(1-pyrrolidinyl)propanamide to yield this compound.
Aplicaciones Científicas De Investigación
1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine has been widely studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit potent anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, this compound has been shown to inhibit acetylcholinesterase activity, which is a hallmark of Alzheimer's disease, and to protect dopaminergic neurons in models of Parkinson's disease.
Propiedades
IUPAC Name |
3-[1-[(4-phenylmethoxyphenyl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O2/c29-26(28-17-4-5-18-28)15-12-22-9-6-16-27(19-22)20-23-10-13-25(14-11-23)30-21-24-7-2-1-3-8-24/h1-3,7-8,10-11,13-14,22H,4-6,9,12,15-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLXWUGUHJFVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2CCCN(C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6103906.png)
![N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide](/img/structure/B6103909.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]propanamide](/img/structure/B6103931.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B6103939.png)
![N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6103947.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6103955.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B6103963.png)
![1-(4-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6103983.png)
![4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline](/img/structure/B6103999.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B6104002.png)
![4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B6104007.png)